2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H7ClO2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, which is a conjugated diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione typically involves the chlorination of cyclohexa-2,5-diene-1,4-dione. One common method is to react cyclohexa-2,5-diene-1,4-dione with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It may be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione involves several pathways:
Reactive Oxygen Species (ROS) Production: It stimulates the production of ROS, which can lead to oxidative stress and cell death.
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:
2,5-Dichloro-1,4-benzoquinone: Similar in structure but with two chlorine atoms instead of one.
2-Phenyl-1,4-benzoquinone: Contains a phenyl group instead of a chloroethyl group.
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: Contains a hexyl group and a hydroxyl group, showing enhanced bioactivity.
Properties
CAS No. |
63370-81-0 |
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Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-(2-chloroethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7ClO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2 |
InChI Key |
CSNRUVHAZRMVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)CCCl |
Origin of Product |
United States |
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